molecular formula C11H22N2O2 B3252751 (R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate CAS No. 219323-15-6

(R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate

Cat. No.: B3252751
CAS No.: 219323-15-6
M. Wt: 214.3 g/mol
InChI Key: SRIANBFFCCZBBZ-QMMMGPOBSA-N
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Description

(R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 3-position of the pyrrolidine ring and two methyl substituents at the 4- and 4-positions. This compound is structurally characterized by its bicyclic framework, which combines rigidity from the pyrrolidine ring with steric bulk from the tert-butyl and dimethyl groups. Such structural attributes make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules where stereochemical control is critical .

The Boc group serves to protect the amine functionality during multi-step syntheses, while the dimethyl substituents influence the compound’s conformational stability and reactivity. Its enantiomeric purity (R-configuration) is essential for applications in asymmetric catalysis or drug design, where stereochemistry directly impacts biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIANBFFCCZBBZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143716
Record name Carbamic acid, [(3R)-4,4-dimethyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219323-15-6
Record name Carbamic acid, [(3R)-4,4-dimethyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219323-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(3R)-4,4-dimethyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-4,4-dimethylpyrrolidin-3-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Replacement of dimethyl groups with difluoro substituents (e.g., 2199214-47-4) introduces electronegativity, altering polarity and hydrogen-bonding capacity .
  • Stereochemical Impact : The S-configured analogue (173340-26-6) exhibits a lower similarity score (0.98), underscoring the importance of enantiopurity in applications like drug design .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Molecular Weight ~228.3 g/mol ~234.2 g/mol ~214.3 g/mol
Boiling Point Not reported Not reported 504.0±50.0 °C (predicted)
pKa ~11.5 (estimated) ~10.8 (estimated, due to fluorine) 11.98±0.40 (predicted)
Density ~1.0 g/cm³ (estimated) ~1.2 g/cm³ (estimated) 1.19±0.1 g/cm³

Key Trends :

  • Fluorine Substitution : The difluoro analogue (2199214-47-4) likely has higher density and lower pKa compared to the dimethyl target compound, reflecting increased polarity and acidity .
  • Aromatic Derivatives : Compounds with aromatic substituents (e.g., 1212076-16-8) exhibit higher boiling points and molar masses due to π-π interactions and extended conjugation .

Biological Activity

(R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate is a carbamate compound characterized by its unique stereochemistry and the presence of a pyrrolidine ring with tert-butyl and dimethyl substitutions. Its chemical formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2} and it has a CAS number of 219323-15-6. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or alteration of their activity. The structural stability provided by the pyrrolidine ring enhances the compound's binding affinity to its targets, making it a subject of interest in enzyme inhibition studies .

Enzyme Inhibition Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor. For instance, research indicates that compounds with similar structures exhibit significant inhibition against bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. These findings suggest that this compound may also possess antibacterial properties .

Case Studies and Research Findings

  • Antibacterial Activity : In a study focusing on dual inhibitors of bacterial topoisomerases, compounds structurally related to this compound demonstrated potent antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The lead compound in that study showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 µg/mL against Gram-positive bacteria .
  • Biological Applications : The compound has been utilized in research involving enzyme inhibition and protein modification, showcasing its versatility as a biochemical tool. Its ability to modify protein function through covalent interactions opens avenues for therapeutic applications .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits specific enzymes through covalent bonding; potential antibacterial effects .
Antibacterial PropertiesEffective against various bacterial strains; promising for developing new antibiotics .
Protein ModificationAlters protein functions via covalent interactions; useful in biochemical research .

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine. For example, reacting 4,4-dimethylpyrrolidin-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine or sodium carbonate. The reaction is performed in anhydrous dichloromethane or THF under nitrogen to minimize side reactions. Purification involves column chromatography or recrystallization to isolate the product .

Q. How is the enantiomeric purity of this compound verified?

Chiral analytical techniques such as chiral HPLC or polarimetry are used. For instance, HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H column) can resolve enantiomers by exploiting differences in their interaction with the chiral matrix. Nuclear Overhauser Effect (NOE) NMR experiments may also confirm stereochemistry if crystalline derivatives are available .

Q. What spectroscopic methods are employed for structural characterization?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm in 1H NMR).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C12H24N2O2: 229.1912).
  • IR spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in asymmetric synthesis be resolved?

Contradictions in enantiomeric excess (ee) may arise from competing reaction pathways or racemization during workup. Strategies include:

  • Kinetic resolution : Using chiral catalysts (e.g., Jacobsen’s thiourea) to bias transition states.
  • Dynamic kinetic resolution : Employing enzymes like lipases to selectively hydrolyze one enantiomer.
  • Crystallization-induced asymmetric transformation : Leveraging differential solubility of enantiomers .

Q. What role does this compound play in enzyme inhibition studies?

The compound’s pyrrolidine scaffold mimics transition states in enzymatic reactions. For example, it has been used to inhibit proteases or kinases by occupying hydrophobic pockets. Structure-activity relationship (SAR) studies often modify the tert-butyl group or pyrrolidine substituents to optimize binding affinity. Docking simulations (e.g., AutoDock Vina) guide rational design .

Q. How do solvent and temperature affect regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) may stabilize carbocation intermediates. Low temperatures (−78°C) suppress side reactions in lithiation steps, as seen in analogous tert-butyl carbamate syntheses. Reaction monitoring via TLC or in-situ IR ensures optimal conditions .

Q. What strategies mitigate hazards when handling reactive intermediates in synthesis?

  • Chloroformate handling : Use cold traps and inert atmospheres to prevent exothermic decomposition.
  • Tertiary amine neutralization : Quench excess base with dilute HCl before extraction.
  • Waste disposal : Follow protocols for halogenated waste (e.g., EPA guidelines) .

Methodological Considerations

Q. How is crystallographic data used to confirm molecular configuration?

Single-crystal X-ray diffraction (SXRD) with SHELX software refines atomic coordinates and thermal parameters. For example, SHELXL refines anisotropic displacement parameters to confirm the (R)-configuration via Flack parameter analysis. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What computational methods predict the compound’s bioavailability?

  • Lipinski’s Rule of Five : Evaluates molecular weight (<500 Da), logP (<5), and H-bond donors/acceptors.
  • ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions.
  • Molecular dynamics (MD) : Simulates membrane penetration using GROMACS .

Q. How are impurities profiled during scale-up synthesis?

  • LC-MS : Identifies low-abundance byproducts (e.g., de-tert-butylated derivatives).
  • NMR spiking : Adds reference impurities to confirm peak assignments.
  • QbD (Quality by Design) : Adjusts parameters (pH, mixing rate) via DOE (Design of Experiments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate
Reactant of Route 2
(R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate

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